molecular formula C9H10ClNO3 B14892180 Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate

Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate

Cat. No.: B14892180
M. Wt: 215.63 g/mol
InChI Key: XBSYOFRMAJRQPY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methyl ester group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. One common method includes:

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-chloro-6-(carboxymethyl)-2-methylnicotinate.

    Reduction: 5-hydro-6-(hydroxymethyl)-2-methylnicotinate.

    Substitution: 5-amino-6-(hydroxymethyl)-2-methylnicotinate.

Scientific Research Applications

Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methylnicotinate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    Methyl 6-(hydroxymethyl)-2-methylnicotinate: Lacks the chloro group, which may influence its chemical properties and biological activity.

    Methyl 5-chloro-6-(hydroxymethyl)nicotinate: Lacks the methyl group at the 2-position, potentially altering its solubility and stability.

Uniqueness

Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 5-chloro-6-(hydroxymethyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3,12H,4H2,1-2H3

InChI Key

XBSYOFRMAJRQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Cl)CO

Origin of Product

United States

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